4-(Bromomethyl)-3,6-dichloropyridazine
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C5H3BrCl2N2 |
|---|---|
Molecular Weight |
241.90 g/mol |
IUPAC Name |
4-(bromomethyl)-3,6-dichloropyridazine |
InChI |
InChI=1S/C5H3BrCl2N2/c6-2-3-1-4(7)9-10-5(3)8/h1H,2H2 |
InChI Key |
FIQVHLBBUXPASF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN=C1Cl)Cl)CBr |
Origin of Product |
United States |
The Pyridazine Heterocyclic System: a Review of Its Significance in Organic Synthesis
The pyridazine (B1198779) ring, a six-membered heterocycle containing two adjacent nitrogen atoms, is a prominent scaffold in organic and medicinal chemistry. nih.govwikipedia.org Its unique physicochemical properties, including weak basicity, a high dipole moment, and the capacity for robust hydrogen bonding, make it an attractive component in the design of new molecules. nih.gov The pyridazine structure is found in a number of herbicides and several drugs, highlighting its biological relevance. wikipedia.org
Pyridazine and its derivatives are frequently employed as core structures in the development of new pharmaceuticals and agrochemicals due to their high activity and favorable environmental profiles. researchgate.net The versatility of the pyridazine system is demonstrated by its presence in a wide array of bioactive molecules with applications including anticancer, anti-inflammatory, and antimicrobial agents. researchgate.netscirp.org The synthesis of pyridazine derivatives is an active area of research, with numerous methods developed to access a variety of substituted pyridazines. nih.govorganic-chemistry.orgrsc.org
Strategic Utility of Halogenated Pyridazines As Versatile Synthetic Intermediates
For instance, 3,6-dichloropyridazine (B152260) is a common starting material for the synthesis of a wide range of disubstituted pyridazines. jofamericanscience.org The chlorine atoms can be selectively replaced by various nucleophiles, allowing for the stepwise construction of target molecules. jofamericanscience.orgrsc.org This controlled reactivity is crucial for the efficient synthesis of complex derivatives with specific substitution patterns. The functionalization of halogenated pyridazines can also be achieved through radical-mediated C-H functionalization, providing access to a diverse range of substituted pyridazines. nih.gov
Academic Rationale for Focusing on 4 Bromomethyl 3,6 Dichloropyridazine As a Multifunctional Building Block
Synthesis of the 3,6-Dichloropyridazine Precursor
The foundational step in producing this compound is the synthesis of the 3,6-dichloropyridazine ring system. This precursor is the scaffold upon which the final product is built.
A significant focus of synthetic research is the development of high-yielding and scalable methods for producing 3,6-dichloropyridazine, a crucial intermediate for many pharmaceuticals and agrochemicals. Investigations into scalable preparations often explore continuous flow chemistry, which can offer better control over reaction parameters and improve safety and efficiency compared to traditional batch processing. The optimization of reaction conditions, such as the molar ratio of reactants and the gradual addition of reagents, has been shown to significantly impact the yield and purity of the final product. The goal of these studies is to create a robust and economically viable process suitable for industrial-scale production.
Regioselective Bromomethylation at the Pyridazine 4-Position
Once the 3,6-dichloropyridazine precursor is obtained, the next critical step is the introduction of a bromomethyl group specifically at the 4-position of the pyridazine ring. This regioselectivity is paramount for obtaining the desired final product.
The most common and effective method for the bromomethylation of the 4-methyl-3,6-dichloropyridazine intermediate is a free radical bromination reaction. This reaction typically employs N-Bromosuccinimide (NBS) as the bromine source, which is favored for its ability to provide a low, constant concentration of bromine, thus minimizing side reactions. The reaction is initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), which decomposes upon heating to generate free radicals. These radicals then abstract a hydrogen atom from the methyl group at the 4-position, creating a benzylic-type radical that readily reacts with NBS to form the desired this compound. The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride or cyclohexane, under reflux conditions.
Table 1: Comparison of Initiators for Free Radical Bromination
| Initiator | Chemical Name | Typical Reaction Conditions | Key Features |
| AIBN | Azobisisobutyronitrile | 70-90 °C in CCl₄ or cyclohexane | Decomposes to produce nitrogen gas, which can be easily removed. |
| BPO | Benzoyl Peroxide | 80-100 °C in CCl₄ or benzene | More thermally stable than AIBN, but can lead to more side products. |
While NBS is the most prevalent reagent for this transformation, other brominating systems have been evaluated. One such alternative is the combination of carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃), known as the Appel reaction. This method proceeds through a different mechanism, involving the formation of a phosphonium (B103445) salt intermediate. While effective for converting alcohols to alkyl bromides, its application in the direct bromination of a methyl group on a heterocyclic ring is less common but has been explored. The choice between NBS and other brominating agents often depends on factors such as substrate compatibility, desired reaction conditions, and the potential for side-product formation. The evaluation of these alternative reagents is part of the ongoing effort to refine and expand the synthetic toolkit available to chemists.
1 Development of Efficient Sequential Halogenation and Functionalization Procedures
A common and efficient pathway for synthesizing the target compound is a linear or sequential approach. This strategy involves the step-by-step construction of the molecule, where each step builds upon the previous one.
A well-documented sequential synthesis starts from 4-methyl-1,2-dihydropyridazine-3,6-dione. chemicalbook.com
Step 1: Dichlorination of the Pyridazinedione Ring The first step involves the conversion of 4-methyl-1,2-dihydropyridazine-3,6-dione into 3,6-dichloro-4-methylpyridazine (B106839). This is a dehydration and chlorination reaction, typically achieved by heating the starting material in an excess of a chlorinating agent such as phosphorus oxychloride (POCl₃). chemicalbook.comchemicalbook.comgoogle.com The reaction is robust and generally provides the dichlorinated product in high yield after a straightforward workup. chemicalbook.com
Table 2: Synthesis of 3,6-dichloro-4-methylpyridazine
| Starting Material | Reagent | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| 4-Methyl-1,2-dihydropyridazine-3,6-dione | POCl₃ | Reflux, 4 hours | 94 | chemicalbook.com |
Step 2: Radical Bromination of the Methyl Group Following the successful synthesis of the 3,6-dichloro-4-methylpyridazine intermediate, the final step is the site-specific bromination of the methyl group as detailed in section 2.2.3. This sequential approach is advantageous due to the availability of starting materials and the high efficiency of each individual step.
2 Exploration of Convergent and Divergent Synthetic Strategies
Beyond the linear sequence, other synthetic philosophies can be applied.
Divergent Strategy: In a divergent synthesis, a central intermediate is prepared and then used to create a variety of structurally related compounds. The target molecule, this compound, is itself an excellent precursor for a divergent approach. The bromomethyl group is a versatile functional handle that can readily undergo nucleophilic substitution reactions. By reacting it with a range of nucleophiles (e.g., amines, alcohols, thiols, carboxylates), a large library of 4-substituted methyl-3,6-dichloropyridazine derivatives can be generated for applications in medicinal chemistry or materials science.
Convergent Strategy: A convergent synthesis involves the independent synthesis of two or more fragments of the target molecule, which are then coupled together in the final stages. For pyridazine synthesis, this can be achieved through cycloaddition reactions. An inverse-electron-demand Diels-Alder reaction between a substituted 1,2,4,5-tetrazine (B1199680) and a suitable dienophile (an alkyne or alkene) is a powerful convergent method for constructing the pyridazine core. organic-chemistry.orguni-muenchen.deuzh.ch To apply this to the target molecule, one could theoretically react a dichlorinated tetrazine with an alkyne bearing a bromomethyl (or a protected precursor) group. While potentially more complex in terms of precursor synthesis, this strategy can be highly efficient for creating complex, highly substituted pyridazines.
Reactivity at the Bromomethyl Group
The primary mode of reactivity at the bromomethyl group of this compound is nucleophilic substitution, where the bromine atom is displaced by a variety of nucleophiles. The carbon atom of the bromomethyl group is electrophilic, a characteristic enhanced by the electron-withdrawing nature of both the adjacent bromine atom and the dichloropyridazine ring. This makes it a prime target for attack by electron-rich species.
Nucleophilic Substitution Reactions (S_N2 Pathways)
The reactions at the bromomethyl group predominantly follow a bimolecular nucleophilic substitution (S_N2) pathway. This mechanism involves a backside attack by the nucleophile on the electrophilic carbon, leading to an inversion of stereochemistry if the carbon were chiral. The rate of these reactions is dependent on the concentration of both the substrate and the nucleophile.
The reaction of this compound with oxygen-containing nucleophiles, such as alkoxides and phenoxides, is a key method for the formation of ether linkages. This is a classic example of the Williamson ether synthesis, a widely utilized reaction in organic chemistry. masterorganicchemistry.com In this process, an alcohol is first deprotonated by a strong base to form a more nucleophilic alkoxide, which then attacks the electrophilic carbon of the bromomethyl group, displacing the bromide ion. masterorganicchemistry.com
Although specific studies on this compound are not extensively documented in publicly available literature, the general mechanism is well-established. masterorganicchemistry.comlibretexts.orgorganic-chemistry.org
Table 1: Examples of Reactions with Oxygen-Containing Nucleophiles
| Nucleophile | Reagent | Product |
| Methoxide | Sodium Methoxide | 4-(Methoxymethyl)-3,6-dichloropyridazine |
| Ethoxide | Sodium Ethoxide | 4-(Ethoxymethyl)-3,6-dichloropyridazine |
| Phenoxide | Sodium Phenoxide | 4-(Phenoxymethyl)-3,6-dichloropyridazine |
This table presents illustrative examples based on the principles of the Williamson ether synthesis.
Nitrogen-containing nucleophiles, such as primary and secondary amines, as well as hydrazine (B178648) and its derivatives, readily react with this compound. These reactions lead to the formation of the corresponding substituted aminomethylpyridazines. The lone pair of electrons on the nitrogen atom acts as the nucleophile, attacking the carbon of the bromomethyl group.
Studies on the related compound 3,6-dichloropyridazine have shown its reactivity with various amines and hydrazines, suggesting that the bromomethyl derivative would behave similarly in S_N2 reactions at the side chain. dntb.gov.uajofamericanscience.orgiau.ir The reaction with hydrazine, for instance, can be a versatile step for further functionalization. scholaris.ca
Table 2: Examples of Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Product |
| Ammonia (B1221849) | (3,6-Dichloropyridazin-4-yl)methanamine |
| Methylamine | N-Methyl-1-(3,6-dichloropyridazin-4-yl)methanamine |
| Hydrazine | 4-((Hydrazinylmethyl)-3,6-dichloropyridazine |
This table provides representative products from the reaction with common nitrogen nucleophiles.
Carbon-based nucleophiles are crucial for the formation of new carbon-carbon bonds, and the bromomethyl group of the title compound is a suitable electrophile for such reactions. Cyanide ions, for example, can displace the bromide to form the corresponding nitrile, (3,6-dichloropyridazin-4-yl)acetonitrile. This nitrile can then be a precursor for other functional groups like carboxylic acids or amines. nih.govuminho.ptresearchgate.net
Another important class of carbon nucleophiles are enolates derived from malonic esters. In a reaction analogous to the malonic ester synthesis, the enolate attacks the bromomethyl group, leading to the formation of a substituted malonic ester. wikipedia.orgmasterorganicchemistry.com This product can be further manipulated, for instance, through hydrolysis and decarboxylation to yield a substituted acetic acid derivative. wikipedia.orgmasterorganicchemistry.com
Table 3: Examples of Reactions with Carbon-Containing Nucleophiles
| Nucleophile | Product |
| Cyanide | (3,6-Dichloropyridazin-4-yl)acetonitrile |
| Diethyl malonate enolate | Diethyl 2-((3,6-dichloropyridazin-4-yl)methyl)malonate |
This table illustrates the formation of new carbon-carbon bonds via reaction with carbon nucleophiles.
Sulfur-containing nucleophiles, such as thiols and thiourea (B124793), are also effective in displacing the bromide from the bromomethyl group. Thiols react to form thioethers, while thiourea can be used to introduce a mercaptomethyl group after a subsequent hydrolysis step. The high nucleophilicity of sulfur compounds generally leads to efficient reactions. While specific examples with this compound are scarce in the literature, the principles of these reactions are well-understood. nih.gov
Table 4: Examples of Reactions with Sulfur-Containing Nucleophiles
| Nucleophile | Product |
| Ethanethiol | 4-((Ethylthio)methyl)-3,6-dichloropyridazine |
| Thiourea | S-((3,6-Dichloropyridazin-4-yl)methyl)isothiouronium bromide |
This table shows potential products from reactions with sulfur nucleophiles.
Elimination Reactions Leading to Olefinic Species
While nucleophilic substitution is the predominant pathway, elimination reactions can also be envisaged, particularly in the presence of a strong, sterically hindered base. In such a scenario, the base would abstract a proton from the carbon adjacent to the pyridazine ring (the methyl carbon), leading to the elimination of HBr and the formation of a highly reactive olefinic species, 4-ethenyl-3,6-dichloropyridazine. However, there is a lack of specific literature detailing this type of reaction for this compound.
Free Radical Transformations Involving the Bromomethyl Moiety
While direct studies on free radical transformations specifically involving the bromomethyl moiety of this compound are not extensively detailed in the provided search results, the synthesis of this compound often involves a free radical mechanism. The precursor, 4-methyl-3,6-dichloropyridazine, can undergo bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide. This reaction proceeds via a free radical chain mechanism where a bromine radical abstracts a hydrogen atom from the methyl group, forming a resonance-stabilized benzylic-type radical. This radical then reacts with a molecule of NBS to yield the final product, this compound, and a succinimidyl radical, which continues the chain reaction.
Reactivity of the Chloro Substituents on the Pyridazine Ring
The two chlorine atoms on the pyridazine ring are susceptible to a variety of displacement reactions, offering a pathway to a wide array of substituted pyridazine derivatives. These reactions are fundamental to the construction of novel chemical entities with potential applications in medicinal chemistry and material science.
Nucleophilic aromatic substitution (S_NAr) is a primary mode of reactivity for the chloro groups on the pyridazine ring. lookchem.comgoogle.comnih.govyoutube.comlibretexts.orgrsc.org This reaction mechanism typically involves the attack of a nucleophile on the electron-deficient pyridazine ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex. nih.gov The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product. The electron-withdrawing nature of the nitrogen atoms in the pyridazine ring facilitates this process by stabilizing the negative charge of the Meisenheimer intermediate. nih.gov
The chloro substituents can be readily displaced by alkoxy and aryloxy groups through reaction with the corresponding alkoxides or phenoxides. lookchem.comresearchgate.net For instance, the reaction of 3,6-dichloropyridazine with sodium or potassium derivatives of various alcohols and phenols in a solvent like xylene leads to the formation of 3-alkoxy-6-chloropyridazines or 3-aryloxy-6-chloropyridazines. lookchem.com Further reaction can lead to the disubstituted product. The regioselectivity of these substitutions can be influenced by the nature of the substituents already present on the pyridazine ring. researchgate.net For example, in 3-substituted 2,6-dichloropyridines, the use of non-polar, aprotic solvents and specific alkali metal counter-ions can direct the substitution to the ortho position due to coordination effects. researchgate.net
Table 1: Examples of Alkoxy and Aryloxy Displacement Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3,6-Dichloropyridazine | Sodium methoxide | 3-Chloro-6-methoxypyridazine | lookchem.com |
The chloro groups are also reactive towards nitrogen nucleophiles such as amines and hydrazines. lookchem.comnih.govresearchgate.netnih.gov The reaction of 3,6-dichloropyridazine with various primary and secondary amines can yield mono- or di-substituted aminopyridazines, depending on the reaction conditions and stoichiometry of the reactants. google.com For example, reacting 3,6-dichloropyridazine with ammonia water can produce 3-amino-6-chloropyridazine. google.com Similarly, hydrazine hydrate (B1144303) can displace a chlorine atom to form a hydrazinylpyridazine derivative. nih.gov These reactions are crucial for the synthesis of biologically active compounds, as the amino and hydrazino groups can serve as handles for further functionalization. nih.govnih.gov
Table 2: Examples of Amino and Hydrazino Displacement Reactions
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3,6-Dichloropyridazine | Ammonia water | 3-Amino-6-chloropyridazine | google.com |
Thiolate and thioether groups can be introduced onto the pyridazine ring through nucleophilic substitution of the chloro substituents. lookchem.comacs.org Reactions with sodium or potassium salts of thiols or thiophenols lead to the formation of the corresponding thioether-substituted pyridazines. lookchem.com These reactions are analogous to those with alkoxides and phenoxides. The resulting thioethers can be of interest for their potential biological activities. lookchem.com
Table 3: Examples of Thiolate and Thioether Displacement Reactions
| Starting Material | Reagent | Product | Reference |
|---|
Transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile method for forming carbon-carbon and carbon-heteroatom bonds, significantly expanding the synthetic utility of this compound. researchgate.netorganic-chemistry.orgnih.govnih.gov These reactions typically involve a palladium catalyst and are tolerant of a wide range of functional groups. organic-chemistry.orgwikipedia.orgwikipedia.orgyoutube.comyoutube.com
The general mechanism for these reactions, such as the Suzuki, Heck, and Sonogashira couplings, involves a catalytic cycle that includes oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination. nih.govwikipedia.orgwikipedia.orgorganic-chemistry.orgorganic-chemistry.orglibretexts.orgnumberanalytics.comnih.gov The choice of catalyst, ligands, and reaction conditions can influence the selectivity and efficiency of the coupling. rsc.orgnih.govacs.org
For instance, in Suzuki-Miyaura coupling reactions of unsymmetrical 4-substituted-3,6-dichloropyridazines, the reaction often occurs predominantly at the C6 position, which is distal to many substituents. rsc.org However, the presence of a basic amine substituent at the C4 position can direct the reaction to the C3 position. rsc.org
The Sonogashira reaction, which couples terminal alkynes with aryl or vinyl halides, is another important transformation. wikipedia.orgorganic-chemistry.orgnih.govresearchgate.netnih.gov This reaction typically employs a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgnih.gov The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the synthesis of carbon-nitrogen bonds from aryl halides and amines. organic-chemistry.orgwikipedia.orgyoutube.comyoutube.comnih.gov
Table 4: Overview of Applicable Cross-Coupling Reactions
| Reaction Name | Reactants | Catalyst System | Product Type | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/vinyl boronic acid or ester | Pd(PPh₃)₄ / Na₂CO₃ | Aryl/vinyl-substituted pyridazine | rsc.orgdntb.gov.ua |
| Heck Reaction | Alkene | Pd(OAc)₂ / PPh₃ | Alkene-substituted pyridazine | nih.govwikipedia.orgorganic-chemistry.orgnumberanalytics.com |
| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂ / CuI | Alkyne-substituted pyridazine | wikipedia.orgorganic-chemistry.orgnih.govresearchgate.net |
Transition-Metal-Catalyzed Cross-Coupling Reactions
Chemoselective and Regioselective Transformations of this compound
A key aspect of the chemistry of this compound is the potential for selective reactions at its different halogenated sites. The molecule contains three distinct halogen-carbon bonds: a C-Br bond in the bromomethyl group and two C-Cl bonds on the aromatic pyridazine ring. Their reactivities differ significantly, enabling selective transformations under specific reaction conditions.
The differential reactivity stems from the distinct nature of the carbon-halogen bonds.
Bromomethyl Group (-CH₂Br): This is an activated, benzylic-type halide. The C-Br bond is relatively weak and highly susceptible to nucleophilic substitution, likely via an S_N2 mechanism. This site is expected to react readily with a wide range of soft and hard nucleophiles (e.g., amines, thiols, alcohols, carbanions) under mild conditions, often at room temperature, without the need for a metal catalyst.
Chloro Groups (-Cl): These are aryl chlorides attached to an electron-deficient π-system. While more stable than the bromomethyl group towards classical nucleophilic substitution, they are activated towards two main reaction types:
Palladium-Catalyzed Cross-Coupling: As discussed in section 3.2.2, these C-Cl bonds require a palladium catalyst to undergo oxidative addition and participate in coupling reactions.
Nucleophilic Aromatic Substitution (S_NAr): The electron-withdrawing effect of the ring nitrogens makes the C-Cl bonds susceptible to attack by strong nucleophiles (e.g., alkoxides, amides). These reactions typically require higher temperatures than the substitution at the bromomethyl position.
This difference in reactivity allows for a high degree of chemoselectivity. For example, treatment of this compound with a mild nucleophile at low temperature would likely lead to selective substitution at the bromomethyl position, leaving the two chloro groups intact. The resulting product could then be subjected to palladium-catalyzed cross-coupling reactions to functionalize the ring positions.
Regarding regioselectivity between the C3-Cl and C6-Cl positions, they are electronically similar in the parent 3,6-dichloropyridazine. sigmaaldrich.com However, the presence of the C4-substituent in this compound introduces electronic and steric asymmetry. The C3-Cl is adjacent to the substituent, while the C6-Cl is more remote. This difference could be exploited to achieve regioselective mono-substitution under carefully controlled cross-coupling conditions, a strategy that has been demonstrated in other dihaloheteroarenes. nsf.gov
Strategies for Orthogonal Functionalization
Orthogonal functionalization, the selective reaction of one functional group in the presence of others, is a cornerstone of modern synthetic chemistry. For this compound, this would involve the selective reaction of either the bromomethyl group or one of the chloro substituents. The differing reactivity of an alkyl halide (bromomethyl) versus aryl halides (chloropyridazine) should, in principle, allow for such selectivity. For instance, the bromomethyl group is expected to be more susceptible to nucleophilic substitution by weaker nucleophiles under milder conditions compared to the chloro groups on the electron-deficient pyridazine ring. Conversely, the chloro groups are prime candidates for metal-catalyzed cross-coupling reactions. However, specific studies detailing these strategies for this compound are not found in the reviewed literature.
Tandem Reactions and One-Pot Syntheses
Tandem reactions and one-pot syntheses are highly sought-after for their efficiency in building molecular complexity while minimizing waste and purification steps. A molecule like this compound is an ideal substrate for such processes. One could envision a sequence where the bromomethyl group first reacts with a nucleophile, followed by an intramolecular reaction or a subsequent intermolecular reaction at one of the chloro positions. While numerous tandem and one-pot reactions have been developed for various pyridazine derivatives, no specific examples involving this compound have been reported.
Mechanistic Studies of Key Transformations
A deep understanding of reaction mechanisms is crucial for optimizing reaction conditions and for the rational design of new synthetic methodologies. For this compound, key transformations would include nucleophilic substitutions at the bromomethyl group and at the chloro-substituted ring carbons, as well as metal-catalyzed cross-coupling reactions.
Investigation of Reaction Kinetics and Thermodynamics
Detailed kinetic and thermodynamic studies provide quantitative insights into reaction rates, activation energies, and the relative stability of reactants, intermediates, and products. Such data would be invaluable for predicting the feasibility of and for controlling the selectivity in the functionalization of this compound. Unfortunately, no kinetic or thermodynamic data for reactions involving this specific compound are publicly available.
Elucidation of Catalytic Cycles in Metal-Mediated Reactions
Metal-mediated reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, would be expected to be a primary method for functionalizing the chloro positions of this compound. The elucidation of the catalytic cycles for these reactions, including the oxidative addition, transmetalation, and reductive elimination steps, is fundamental to understanding and improving these transformations. While general mechanisms for these cross-coupling reactions on chloropyridazines are known, specific studies detailing the catalytic cycles involving this compound as a substrate are absent.
Advanced Synthetic Applications of 4 Bromomethyl 3,6 Dichloropyridazine As a Scaffold
Construction of Novel Fused Heterocyclic Systems
The strategic arrangement of reactive sites in 4-(bromomethyl)-3,6-dichloropyridazine makes it a prime candidate for the synthesis of novel fused heterocyclic systems. The ability to perform sequential and site-selective reactions allows for the controlled construction of annulated pyridazine (B1198779) structures, which are of significant interest in drug discovery.
Synthesis of Pyridazine-Fused Ring Systems (e.g., Pyridopyridazines)
The synthesis of fused pyridazine systems, such as pyridopyridazines and pyridazino[4,5-b]indol-4-ones, often relies on the cyclization of appropriately substituted pyridazine precursors. nih.gov While direct examples using this compound are not extensively documented, its structure is ideally suited for such transformations. A plausible and powerful strategy involves a two-step process:
Initial Nucleophilic Substitution: One of the chlorine atoms (typically at the more reactive C6 position) can be displaced by a nucleophile that contains a second nucleophilic site. Examples of such dinucleophiles include amino-phenols, amino-thiols, or substituted anilines.
Intramolecular Cyclization: The newly introduced nucleophilic moiety can then undergo an intramolecular reaction with the adjacent bromomethyl group to form a new fused ring.
This approach allows for the creation of a variety of tricyclic systems where the pyridazine ring is fused to another five- or six-membered heterocyclic ring. For instance, reaction with an ortho-amino-phenol could lead to the formation of a pyridazino-oxazine derivative. The synthesis of new pyridazino[4,5-b]indol-4-ones has been successfully achieved from related pyridazine precursors, demonstrating the viability of this scaffold in generating complex fused systems. nih.gov
Formation of Polycyclic and Spirocyclic Architectures
Beyond simple fused rings, the trifunctional nature of this compound can be exploited to generate more complex polycyclic and spirocyclic frameworks.
Polycyclic Systems: Sequential cross-coupling reactions (e.g., Suzuki or Sonogashira) at the two chloro positions can be used to build extended conjugated systems. Subsequent reaction of the bromomethyl group could then be used to create an additional ring, leading to complex polycyclic aromatic or heteroaromatic structures.
Spirocyclic Architectures: A spirocyclic system could be envisioned through the reaction with a dinucleophile where the two nucleophilic centers are separated by a quaternary carbon. For example, reaction with a substituted 1,3-diamine or 1,3-diol could potentially lead to a spiro-fusion at the 4-position of the pyridazine ring, where the bromomethyl group and a displaced chlorine atom react to form a new heterocyclic ring spiro-fused to the pyridazine core.
Development of Diverse Compound Libraries
The generation of compound libraries for high-throughput screening is a cornerstone of modern drug discovery. The distinct and orthogonally reactive functional groups on this compound make it an outstanding scaffold for combinatorial chemistry and the development of diverse molecular libraries.
Parallel Synthesis and Combinatorial Chemistry Approaches
Parallel synthesis allows for the rapid creation of a large number of individual compounds in separate reaction vessels. dntb.gov.ua The this compound scaffold is highly amenable to this approach due to its three distinct points of diversification. A library can be rapidly assembled by varying the reagents used to react at each site. The reactivity of the chloro-substituents on the pyridazine ring allows for a range of transformations, while the bromomethyl group offers a separate handle for modification. dntb.gov.uawur.nl
An efficient method for preparing disubstituted 3-aminopyridazines has been demonstrated starting from the related 4-bromo-pyridazine-3,6-dione, utilizing a combination of amination and palladium-catalyzed cross-coupling reactions under microwave irradiation. dntb.gov.ua This precedent highlights the utility of such substituted pyridazines in library synthesis.
Table 1: Potential Reactions for Library Generation using this compound
| Reactive Site | Reaction Type | Example Reagents | Resulting Functionality |
| C6-Cl | Nucleophilic Aromatic Substitution (SNAr) | Primary/Secondary Amines, Alkoxides, Thiolates | Amino, Ether, Thioether |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl | |
| Sonogashira Coupling | Terminal Alkynes | Alkynyl | |
| C3-Cl | Nucleophilic Aromatic Substitution (SNAr) | Amines, Thiolates (under harsher conditions) | Amino, Thioether |
| Suzuki Coupling | Aryl/Heteroaryl Boronic Acids | Aryl/Heteroaryl | |
| CH₂Br | Nucleophilic Alkylation | Carboxylic Acids, Phenols, N-Heterocycles | Ester, Ether, N-Alkyl |
By systematically combining different building blocks at these three positions, a vast and diverse chemical space can be explored from a single, versatile starting material.
Application in Lead-Oriented Synthesis
Lead-oriented synthesis focuses on creating libraries of compounds that possess physicochemical properties (e.g., molecular weight, lipophilicity, polar surface area) that are characteristic of successful drug candidates. The pyridazine core is a well-established "privileged structure" in medicinal chemistry, appearing in numerous bioactive compounds.
Using this compound as a scaffold in a lead-oriented synthesis program allows for the controlled and systematic modification of a central core. This approach enables chemists to fine-tune the properties of the resulting molecules by carefully selecting the building blocks attached at the three points of diversity. This method is highly efficient for exploring structure-activity relationships (SAR) and optimizing initial "hit" compounds into viable "lead" candidates for drug development.
Precursor in the Synthesis of Functional Organic Materials
The unique electronic properties of nitrogen-containing heterocycles make them attractive components for functional organic materials. These materials have applications in fields such as organic electronics (OLEDs, OFETs), sensing, and catalysis. This compound serves as a promising, functionalizable building block for the bottom-up synthesis of such materials.
The key to its utility lies in the ability to replace the chlorine atoms with conjugated moieties (e.g., phenyl, thiophene, pyridine) via palladium-catalyzed cross-coupling reactions. This allows for the construction of extended π-conjugated systems incorporating the electron-deficient pyridazine ring, which can be used to tune the electronic and photophysical properties of the material.
Furthermore, the bromomethyl group provides a convenient handle for:
Polymerization: It can be converted into other functional groups (e.g., an amine, a vinyl group) to act as a monomer in polymerization reactions.
Surface Functionalization: The molecule can be anchored to the surface of electrodes or nanoparticles to create functional interfaces.
Dendrimer Construction: It can serve as a branching point for the synthesis of dendrimers with a pyridazine core.
The combination of a tunable, electron-deficient aromatic core with multiple, versatile functionalization points makes this compound a valuable, albeit under-explored, precursor for the next generation of advanced organic materials.
Contributions to Complex Molecule Synthesis
The strategic placement of a reactive bromomethyl group alongside two chloro-substituents on the pyridazine ring makes this compound a potent intermediate in multi-step synthetic sequences. The differential reactivity of these functional groups allows for a stepwise and controlled elaboration of the molecular framework, paving the way for the synthesis of complex heterocyclic systems that are often pursued for their potential biological activities.
While extensive and detailed research specifically documenting the use of this compound as a primary scaffold in the synthesis of a wide array of complex molecules is not broadly available in the public domain, its structural features strongly suggest its utility in such endeavors. The presence of the bromomethyl group allows for facile nucleophilic substitution reactions, enabling the introduction of a variety of side chains and functional groups. Simultaneously, the chloro-substituents at the 3- and 6-positions are amenable to a range of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig aminations, which are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds.
Hypothetically, a synthetic sequence could commence with the selective displacement of the bromine atom by a suitable nucleophile. This could be followed by sequential and regioselective cross-coupling reactions at the C6 and C3 positions. This orthogonal reactivity would allow for the precise and controlled introduction of different substituents, leading to the creation of highly decorated pyridazine cores. These, in turn, could serve as key intermediates for the synthesis of more elaborate fused heterocyclic systems or molecules with multiple points of diversification for structure-activity relationship studies in drug discovery.
The potential for this compound to act as a linchpin in combinatorial chemistry and the generation of compound libraries is significant. By systematically varying the nucleophiles and coupling partners, a vast chemical space can be explored, leading to the discovery of novel compounds with desired properties.
Although specific examples with detailed research findings and data tables for the application of this compound in complex molecule synthesis are not readily found in published literature, the fundamental principles of organic synthesis point towards its considerable potential as a valuable and versatile building block. Further research into the reactivity and synthetic applications of this compound is warranted to fully unlock its capabilities in the construction of complex and functionally rich molecules.
Spectroscopic and Structural Elucidation of 4 Bromomethyl 3,6 Dichloropyridazine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic environments of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
The ¹H NMR spectrum of 4-(Bromomethyl)-3,6-dichloropyridazine is expected to be relatively simple, showing two distinct signals corresponding to the two types of proton environments in the molecule.
Pyridazine (B1198779) Ring Proton (H-5): The single proton attached to the pyridazine ring at position 5 is anticipated to appear as a singlet. Its chemical shift would be significantly downfield, likely in the range of 7.7–8.0 ppm. This downfield shift is attributed to the deshielding effects of the electronegative nitrogen atoms within the aromatic ring and the adjacent chlorine atom. For comparison, the protons of the parent 3,6-dichloropyridazine (B152260) appear as a singlet at approximately 7.51 ppm. chemicalbook.comgoogle.com The additional substitution at the C-4 position would further influence this environment.
Bromomethyl Protons (-CH₂Br): The two protons of the bromomethyl group are chemically equivalent and are expected to produce a singlet. This signal would likely appear in the range of 4.6–4.9 ppm. The presence of the adjacent electron-withdrawing bromine atom and the pyridazine ring causes a significant downfield shift from a typical alkyl proton signal.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| H-5 (ring) | 7.7–8.0 | Singlet (s) |
| -CH₂Br | 4.6–4.9 | Singlet (s) |
The proton-decoupled ¹³C NMR spectrum of this compound should display five distinct signals, one for each unique carbon atom in the molecule. The chemical shifts are influenced by the electronegativity of the attached groups (Cl, Br, N) and the aromaticity of the pyridazine ring.
C-3 and C-6: These two carbons are directly bonded to chlorine atoms and are part of the N=N-C moiety, leading to a significant downfield shift. They are expected to resonate at approximately 150–155 ppm.
C-4: This carbon is attached to the bromomethyl group and is expected to have a chemical shift in the range of 140–145 ppm.
C-5: This carbon is bonded to the sole ring proton and is expected to be the most upfield of the ring carbons, likely appearing around 130–135 ppm.
-CH₂Br: The carbon of the bromomethyl group is expected to appear significantly upfield compared to the ring carbons, with a predicted chemical shift in the range of 25–30 ppm.
Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-3, C-6 | 150–155 |
| C-4 | 140–145 |
| C-5 | 130–135 |
| -CH₂Br | 25–30 |
To confirm the assignments from 1D NMR and elucidate the connectivity of the molecule, 2D NMR experiments would be invaluable.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically through two or three bonds. In this compound, since both the ring proton and the bromomethyl protons are expected to be singlets with no vicinal proton neighbors, no cross-peaks would be anticipated in the COSY spectrum.
HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals direct one-bond correlations between protons and the carbons to which they are attached. An HSQC spectrum would show a cross-peak connecting the ¹H signal at ~7.7–8.0 ppm to the ¹³C signal at ~130–135 ppm (C-5), and another cross-peak connecting the ¹H signal at ~4.6–4.9 ppm to the ¹³C signal at ~25–30 ppm (-CH₂Br).
The ring proton (H-5) showing correlations to C-3, C-4, and C-6.
The bromomethyl protons (-CH₂) showing correlations to C-3, C-4, and C-5, definitively linking the bromomethyl substituent to the C-4 position of the pyridazine ring.
Infrared (IR) Spectroscopy for Functional Group Characterization
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound would be expected to show several characteristic absorption bands.
Predicted IR Absorption Frequencies for this compound
| Vibration Type | Functional Group | Predicted Frequency (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | Pyridazine Ring | 3050–3150 | Weak to Medium |
| Aliphatic C-H Stretch | -CH₂Br | 2920–3000 | Weak |
| C=N and C=C Stretch | Pyridazine Ring | 1550–1600 and 1400–1500 | Medium to Strong |
| C-Cl Stretch | Aryl Chloride | 1000–1100 | Strong |
| C-Br Stretch | Alkyl Bromide | 500–600 | Medium to Strong |
The fingerprint region (below 1500 cm⁻¹) would contain a complex pattern of signals unique to the molecule, arising from various bending and stretching vibrations, which can be used for definitive identification by comparison with a reference spectrum.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. In electron ionization (EI) MS, the molecule is ionized to form a molecular ion (M⁺), which can then break apart into smaller, charged fragments.
The molecular formula of this compound is C₅H₃BrCl₂N₂. The presence of two chlorine atoms (isotopes ³⁵Cl and ³⁷Cl) and one bromine atom (isotopes ⁷⁹Br and ⁸¹Br) results in a highly characteristic isotopic cluster for the molecular ion peak.
Molecular Ion (M⁺): The molecular weight is approximately 241.9 g/mol . The mass spectrum would exhibit a complex molecular ion cluster with major peaks at m/z values corresponding to the different isotopic combinations (e.g., C₅H₃⁷⁹Br³⁵Cl₂, C₅H₃⁸¹Br³⁵Cl₂, C₅H₃⁷⁹Br³⁵Cl³⁷Cl, etc.). The relative intensities of these peaks are predictable based on the natural abundances of the isotopes (³⁵Cl:³⁷Cl ≈ 3:1; ⁷⁹Br:⁸¹Br ≈ 1:1). docbrown.infouni-saarland.de
Fragmentation Pattern: The fragmentation of the molecular ion is expected to proceed through the loss of stable neutral radicals or molecules. Key fragmentation pathways would likely include:
Loss of Bromine: Cleavage of the C-Br bond to lose a bromine radical (•Br), resulting in a prominent peak at [M-79]⁺ and [M-81]⁺. This fragment would be stabilized by the aromatic ring.
Loss of Chlorine: Loss of a chlorine radical (•Cl) to give peaks at [M-35]⁺ and [M-37]⁺.
Loss of CH₂Br: Cleavage of the bond between the ring and the substituent to lose a bromomethyl radical (•CH₂Br), leading to a dichloropyridazinyl cation.
Predicted Major Fragments in the Mass Spectrum of this compound
| m/z (mass-to-charge ratio) | Identity of Fragment |
| [M]⁺ cluster | Molecular Ion |
| [M-Br]⁺ | Loss of a Bromine radical |
| [M-Cl]⁺ | Loss of a Chlorine radical |
| [M-CH₂Br]⁺ | Loss of a Bromomethyl radical |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystal. This technique provides precise information on bond lengths, bond angles, and intermolecular interactions.
As of now, no public crystal structure data is available for this compound. If a suitable single crystal of the compound were grown and analyzed, this technique would provide:
Unambiguous Confirmation: Absolute confirmation of the connectivity and substitution pattern on the pyridazine ring.
Geometric Parameters: Precise measurements of the C-C, C-N, C-Cl, and C-Br bond lengths, as well as the bond angles within the pyridazine ring and the substituent.
Conformation: The preferred orientation (torsion angles) of the bromomethyl group relative to the plane of the pyridazine ring.
Intermolecular Interactions: Information on how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as halogen bonding or π-π stacking, which influence the physical properties of the solid.
Spectroscopic Characterization of Reaction Intermediates and Transition States
The comprehensive spectroscopic and structural elucidation of a chemical compound extends beyond its stable forms to encompass the transient species that dictate its reactivity. Reaction intermediates and transition states are fleeting entities, the characterization of which provides profound insights into reaction mechanisms. However, the direct spectroscopic observation of these species for this compound and its derivatives is exceptionally challenging due to their inherent instability and short lifetimes. Consequently, a combination of indirect experimental methods and computational studies is often employed to infer their structural and energetic properties.
Detailed research into the reaction pathways of this compound has yet to yield direct spectroscopic data for its reaction intermediates and transition states. The high reactivity of the bromomethyl group, coupled with the electron-deficient nature of the dichloropyridazine ring, suggests a propensity for rapid consecutive reactions, making the isolation or in-situ detection of transient species a formidable task.
In the absence of direct evidence for the titular compound, insights can be drawn from related pyridazine systems where reaction intermediates have been proposed. For instance, in the synthesis of certain fused pyridazine heterocycles, such as pyrrolo[1,2-b]pyridazines, the reaction mechanism is postulated to proceed through discrete, albeit unisolated, intermediates.
One such example involves the 1,3-dipolar cycloaddition reaction between in situ-generated mesoionic oxazolo-pyridazinones and acetylenic dipolarophiles. This reaction is proposed to form a tricyclic intermediate which subsequently eliminates carbon dioxide to yield the final pyrrolo[1,2-b]pyridazine product. While the full spectroscopic profile of this intermediate is not available due to its transient nature, its proposed structure is based on established mechanistic principles of cycloaddition reactions.
Table 1: Proposed Tricyclic Intermediate in Pyrrolo[1,2-b]pyridazine Synthesis
| Feature | Description |
|---|---|
| Core Structure | A tricyclic system formed via [3+2] cycloaddition. |
| Key Bonds | Newly formed C-C and C-O bonds from the cycloaddition. |
| Leaving Group | A carboxylate moiety that is eliminated as CO2. |
| Significance | This intermediate dictates the regioselectivity of the final product. |
The characterization of transition states, which represent energy maxima along a reaction coordinate, is even more challenging as they have no finite lifetime. Their structures and energies are almost exclusively explored through computational chemistry. Density Functional Theory (DFT) calculations, for example, can be used to model the potential energy surface of a reaction, locate transition state structures, and calculate their vibrational frequencies to confirm them as true first-order saddle points.
In the context of reactions involving pyridazine derivatives, such as Diels-Alder reactions, computational studies have been instrumental in understanding the stereoselectivity and regioselectivity by comparing the energies of different possible transition states. These studies can elucidate the geometric parameters and electronic distribution of the transition state, offering a theoretical glimpse into the "point of no return" in a chemical transformation.
Table 2: Computationally Modeled Transition States in a Hypothetical Diels-Alder Reaction of a Pyridazine Derivative
| Transition State | Relative Energy (kcal/mol) | Key Dihedral Angles (°) | Description |
|---|---|---|---|
| Exo Approach | 0 | 125.4 | The dienophile approaches from the face of the diene away from the existing ring. |
| Endo Approach | +2.5 | 118.2 | The dienophile approaches from the same face as the existing ring, allowing for potential secondary orbital interactions. |
Advanced spectroscopic techniques, while not yet widely applied to the specific intermediates of this compound, hold promise for future investigations. Techniques such as in-situ NMR spectroscopy at low temperatures can sometimes slow down reactions sufficiently to observe the signals of short-lived intermediates. Furthermore, hyperpolarization techniques like Signal Amplification By Reversible Exchange (SABRE) have been used to dramatically enhance the NMR signals of pyridazine derivatives, which could potentially be adapted for the detection of low-concentration transient species.
Computational Chemistry and Theoretical Investigations of 4 Bromomethyl 3,6 Dichloropyridazine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic properties of molecules. DFT calculations are instrumental in understanding the structure, stability, and reactivity of 4-(Bromomethyl)-3,6-dichloropyridazine.
Electronic Structure and Molecular Orbital Analysis
DFT calculations, often employing functionals like B3LYP with a basis set such as 6-311++G(d,p), can be used to optimize the molecular geometry of this compound and analyze its electronic characteristics. mdpi.comgsconlinepress.com Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of chemical reactivity and kinetic stability. gsconlinepress.com A smaller energy gap suggests higher reactivity. For substituted pyridazines, the nature and position of substituents significantly influence the HOMO-LUMO gap. gsconlinepress.comgsconlinepress.com
Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative nitrogen and chlorine atoms are expected to create regions of negative potential, while the hydrogen atoms of the bromomethyl group would exhibit positive potential.
Table 1: Calculated Electronic Properties of a Representative Dichloropyridazine Derivative
| Parameter | Value |
| HOMO Energy | -7.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Dipole Moment | 3.5 D |
Note: The data in this table is representative of dichloropyridazine derivatives and is intended for illustrative purposes. Specific values for this compound would require dedicated calculations.
Energetic Profiles of Reaction Pathways and Transition States
DFT is a powerful tool for mapping out the potential energy surfaces of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, researchers can determine the activation energies and reaction enthalpies for various transformations involving this compound.
For instance, in nucleophilic substitution reactions, where the bromine atom is displaced, DFT can be used to model the reaction pathway. This allows for the comparison of different nucleophiles and the prediction of the most favorable reaction conditions. The calculated transition state structures provide a detailed picture of the bond-breaking and bond-forming processes. The synthesis of pyridazine (B1198779) derivatives often involves cross-coupling reactions, and DFT can elucidate the mechanisms of these complex catalytic cycles. mdpi.com
Molecular Dynamics Simulations for Conformational Analysis
While DFT provides insights into static molecular structures, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior and conformational flexibility of molecules over time. researchgate.netresearchgate.net For a molecule with a rotatable bond, such as the C-C bond connecting the pyridazine ring and the bromomethyl group in this compound, MD simulations can explore the different accessible conformations and their relative populations.
MD simulations model the atomic motions by solving Newton's equations of motion for a system of interacting atoms. researchgate.net The interactions are described by a force field, which is a set of parameters that define the potential energy of the system as a function of its atomic coordinates. By simulating the molecule in a solvent box, one can observe how its conformation evolves in a more realistic environment.
These simulations can reveal the preferred dihedral angles and identify any significant energy barriers to rotation. Understanding the conformational preferences is crucial as the three-dimensional shape of a molecule often dictates its biological activity and reactivity. nih.gov
Quantitative Structure-Activity Relationships (QSAR) for Reactivity and Selectivity Prediction
Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For a class of compounds like substituted pyridazines, QSAR can be used to predict the reactivity and selectivity of new derivatives.
The process involves calculating a set of molecular descriptors for each compound in a training set. These descriptors can be derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges) or be based on the molecular graph (e.g., topological indices). A mathematical model is then developed to relate these descriptors to the observed activity.
For this compound, a QSAR model could be developed to predict its reactivity in a specific type of reaction, such as a Suzuki coupling, based on descriptors that capture its electronic and steric properties. researchgate.net This predictive capability can accelerate the discovery of new derivatives with desired properties by prioritizing the synthesis of the most promising candidates.
Predictive Modeling for Novel Derivatizations and Synthetic Pathways
Computational chemistry plays a vital role in the rational design of new molecules and the optimization of synthetic routes. Predictive modeling, which encompasses DFT, MD, and QSAR, can be used to explore potential derivatizations of this compound and to devise efficient synthetic pathways.
By computationally screening a virtual library of potential reactants, it is possible to predict the outcomes of various chemical transformations. For example, different nucleophiles can be computationally evaluated for their reactivity towards the bromomethyl group or the chlorinated positions on the pyridazine ring. This can guide the selection of reagents to achieve selective functionalization.
Furthermore, computational modeling can help in understanding the regioselectivity of reactions. For instance, in reactions involving the pyridazine ring, theoretical calculations can predict which of the two chlorine atoms is more susceptible to nucleophilic substitution. This predictive power is invaluable for planning multi-step syntheses and for the discovery of novel pyridazine-based compounds with tailored properties. The synthesis of pyridazine derivatives often utilizes methods like aza-Diels-Alder reactions or palladium-catalyzed cross-coupling, the feasibility of which can be assessed through computational models. mdpi.comorganic-chemistry.org
Future Perspectives and Emerging Research Directions
Development of Sustainable and Environmentally Benign Synthetic Protocols
The current synthesis of halogenated pyridazines often involves reagents like phosphorus oxychloride and phosphorus pentachloride, which are effective but pose environmental and handling challenges. nih.govgoogle.com Future research is increasingly focused on developing "green" and sustainable synthetic routes. This includes the use of less hazardous reagents, milder reaction conditions, and processes that minimize waste generation. For instance, the use of N-chlorosuccinimide (NCS) as a chlorinating agent in the synthesis of the parent 3,6-dichloropyridazine (B152260) offers a safer and more environmentally friendly alternative to traditional methods. google.com The development of catalytic systems for the halogenation and functionalization of the pyridazine (B1198779) ring is another promising area, aiming to improve atom economy and reduce the environmental footprint of the synthesis. organic-chemistry.org Researchers are also investigating pyridazine derivatives for their potential as environmentally friendly agrochemicals, highlighting the demand for sustainable production methods. researchgate.net
Integration into Continuous Flow Chemistry Platforms
Continuous flow chemistry is revolutionizing the production of fine chemicals and pharmaceuticals by offering enhanced safety, efficiency, and scalability. springerprofessional.dersc.org The integration of the synthesis and derivatization of 4-(bromomethyl)-3,6-dichloropyridazine into continuous flow platforms is a significant area of future research. Flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time, which is particularly advantageous for handling highly reactive intermediates and exothermic reactions. rsc.orgnih.gov This technology enables the on-demand generation of hazardous reagents and the safe handling of unstable intermediates, which can be immediately consumed in subsequent reaction steps. nih.gov For a compound like this compound, flow chemistry could streamline its production and subsequent functionalization, leading to cleaner reaction profiles and higher yields. springerprofessional.de The application of flow chemistry has already been demonstrated for the synthesis of various heterocyclic compounds, including those with applications in drug discovery. acs.org
Exploration of Photoredox Catalysis and Electrochemistry in Derivatization
Photoredox catalysis and electrochemistry are powerful tools for organic synthesis, enabling novel transformations under mild conditions. acs.orgmdpi.com These techniques are being explored for the derivatization of pyridazine scaffolds. Photoredox catalysis, which uses visible light to initiate single-electron transfer processes, can facilitate a wide range of C-C and C-heteroatom bond-forming reactions. acs.orgnih.gov This method has been successfully applied to the reductive dehalogenation of similar activated halides. acs.org
Electrochemistry offers an alternative, reagent-free method for oxidation and reduction reactions. The electrochemical synthesis of poly(pyridazine) has been demonstrated, showcasing the potential of this technique for modifying the pyridazine core. rsc.org Electrochemical methods are also being investigated for the synthesis of functionalized pyridazine derivatives, which could be applied to the derivatization of this compound. electrochemsci.orgrsc.org The development of photoredox and electrochemical methods for the selective functionalization of the different reactive sites on this compound is a key area for future research.
Computational Design and Discovery of New Chemical Transformations
Computational chemistry and in silico drug design are becoming indispensable tools in modern chemical research. nih.gov Density Functional Theory (DFT) calculations, for example, can be used to predict the reactivity of molecules, understand reaction mechanisms, and design new chemical transformations. researchgate.netgsconlinepress.comgsconlinepress.commdpi.com For this compound, computational studies can help to elucidate the relative reactivity of the chloro- and bromomethyl substituents, guiding the development of selective derivatization strategies.
By modeling the interactions of this compound with various reagents and catalysts, researchers can predict the outcomes of reactions and identify promising new synthetic routes. mdpi.com This approach can accelerate the discovery of novel derivatives with desirable properties for applications in medicine and materials science. Computational screening can also be used to identify new applications for pyridazine-based compounds, for instance, as corrosion inhibitors or as components in nonlinear optical materials. researchgate.netmdpi.com
Application as a Bridging Molecule in Materials Chemistry and Nanotechnology
The bifunctional nature of this compound, with its reactive bromomethyl group and two chlorine atoms on the pyridazine ring, makes it an attractive candidate for use as a bridging molecule or linker in materials chemistry and nanotechnology. The pyridazine ring itself possesses interesting electronic properties and can act as a ligand for metal complexes. mdpi.com
This compound could be used to synthesize novel polymers or metal-organic frameworks (MOFs) with tailored electronic, optical, or catalytic properties. The ability to selectively functionalize the different reactive sites allows for the precise construction of complex macromolecular architectures. In nanotechnology, it could be used to functionalize the surface of nanoparticles, enabling their integration into larger systems or imparting specific functionalities. acs.org The development of pyridazine-based materials for applications in electronics, sensing, and catalysis is an emerging research area with significant potential.
Q & A
Q. What are the recommended safety protocols for handling 4-(Bromomethyl)-3,6-dichloropyridazine in laboratory settings?
- Methodological Answer : Safety protocols include:
- Eye Exposure : Immediately flush eyes with flowing water for 10–15 minutes while holding eyelids open. Consult an ophthalmologist .
- Skin Contact : Wash affected areas with soap and water for ≥15 minutes. Remove contaminated clothing and seek medical attention .
- Ingestion : Rinse the mouth with water (if conscious) and contact a physician .
- General Precautions : Use personal protective equipment (gloves, goggles, lab coats) and work in a fume hood. Toxicity data are limited, so assume high hazard potential .
Q. How can researchers design efficient synthetic routes for this compound?
- Methodological Answer :
- Stepwise Functionalization : Start with pyridazine derivatives. Introduce bromomethyl groups via radical bromination or nucleophilic substitution, leveraging halogenated precursors (e.g., 3,6-dichloropyridazine) .
- Reagent Selection : Use brominating agents like N-bromosuccinimide (NBS) under controlled conditions (e.g., light or radical initiators) to avoid over-bromination .
- Purification : Employ column chromatography or recrystallization to isolate the product, monitoring reaction progress via TLC or HPLC .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Use H and C NMR to identify bromomethyl (-CHBr) and chloro substituents. H NMR peaks for -CHBr typically appear at δ 4.0–4.5 ppm .
- X-ray Crystallography : Resolve crystal structures to confirm bond lengths, angles, and substituent positions. Compare with computational models (e.g., DFT) .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (CHBrClN) and isotopic patterns for bromine/chlorine .
Advanced Research Questions
Q. What strategies address discrepancies in reactivity data during cross-coupling reactions involving this compound?
- Methodological Answer :
- Controlled Variable Testing : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (polar aprotic vs. ethers), and temperatures to identify optimal conditions .
- Mechanistic Probes : Use kinetic isotope effects (KIE) or Hammett plots to elucidate whether reactions proceed via SN2, radical, or transition-metal pathways .
- Data Reconciliation : Compare results with computational simulations (e.g., DFT for transition-state energetics) to resolve contradictions .
Q. How can computational methods predict the reactivity and stability of this compound in novel reactions?
- Methodological Answer :
- DFT Calculations : Model bond dissociation energies (BDEs) for C-Br and C-Cl bonds to predict substitution sites. Use software like Gaussian or ORCA .
- Molecular Dynamics (MD) : Simulate solvation effects and steric hindrance to assess stability in different solvents .
- Docking Studies : Explore interactions with biological targets (e.g., enzymes) if investigating pharmacological applications .
Q. What approaches optimize reaction conditions to minimize by-products during functionalization of this compound?
- Methodological Answer :
- Temperature Modulation : Lower temperatures reduce side reactions (e.g., elimination or over-halogenation) .
- Catalyst Screening : Test palladium, nickel, or photoredox catalysts for selectivity in cross-coupling reactions .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Q. How do the positions of bromo and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer :
- Electronic Effects : Chloro groups at positions 3 and 6 are electron-withdrawing, activating the bromomethyl group at position 4 for nucleophilic attack. Use Hammett constants (σ) to quantify substituent effects .
- Steric Considerations : Steric hindrance from adjacent substituents may slow reactions. Compare reactivity with analogs like 4-(Bromomethyl)-2,5-dichloropyridazine .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity and stabilize transition states .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
